(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
Description
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Properties
IUPAC Name |
(4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXJTMLCLDWDQO-PWNYCUMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)(F)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H](C(C(=O)O1)(F)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as Gemcitabine Impurity 31, is a fluorinated derivative of dihydrofuran that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include hydroxyl and difluoro substituents that may influence its interaction with biological systems.
- Chemical Formula : C6H8F2O4
- Molecular Weight : 164.13 g/mol
- CAS Number : 95058-77-8
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially acting as an inhibitor of cancer cell proliferation. Its structural similarity to Gemcitabine could contribute to this activity by interfering with nucleoside metabolism in cancer cells.
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of DNA synthesis and repair pathways. This inhibition is critical in the context of cancer therapy, where disrupting the replication of cancer cells can lead to reduced tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- Cell Lines Tested : A549 (lung), MCF7 (breast), and HeLa (cervical).
- IC50 Values : The compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines, indicating moderate cytotoxicity.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action. The findings suggested:
- DNA Interaction : The compound was shown to intercalate into DNA strands, leading to increased DNA damage as measured by comet assays.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to significant apoptosis in treated cells.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor Activity | Moderate cytotoxicity (IC50 15-30 µM) | Study 1 |
| Mechanism of Action | DNA intercalation and damage | Study 2 |
| Apoptosis Induction | Increased apoptosis in cancer cells | Study 2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
